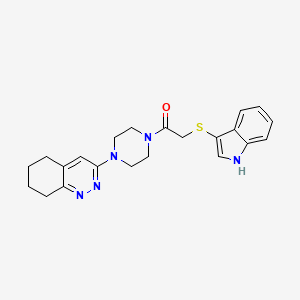

2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a hybrid structure combining a 1H-indole-3-thio moiety linked via an ethanone bridge to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. The indole core is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including serotonin receptors and enzymes involved in cancer progression .

Synthesis of this class typically involves nucleophilic substitution reactions. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) react with thiol-containing indole derivatives under basic conditions (triethylamine, ethanol, N₂ atmosphere) to form the thioether linkage . Characterization relies on NMR, IR, and elemental analysis, as demonstrated for structurally related N-arylsulfonylindoles .

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5OS/c28-22(15-29-20-14-23-19-8-4-2-6-17(19)20)27-11-9-26(10-12-27)21-13-16-5-1-3-7-18(16)24-25-21/h2,4,6,8,13-14,23H,1,3,5,7,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIEBSMUWQMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of an indole moiety linked to a thioether and a piperazine derivative, which contributes to its diverse biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and virology. The following sections detail specific findings related to its anticancer properties and antiviral effects.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to This compound show significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related indole derivatives against a panel of 60 human tumor cell lines. Key findings include:

- Compound A: GI50 = 850 nM against melanoma MDA-MB-435 cells.

- Compound B: GI50 = 1.45 μM against leukemia SR cells.

These results suggest a promising potential for indole-based compounds in cancer therapy .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB-435 (Melanoma) | 0.85 |

| Compound B | SR (Leukemia) | 1.45 |

| Compound C | OVCAR-3 (Ovarian) | 1.26 |

Antiviral Activity

In addition to anticancer properties, This compound has been investigated for its antiviral potential.

Case Study: SARS-CoV-2 Inhibition

A series of indole derivatives were synthesized and tested for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Notably:

- Compound D: Showed moderate inhibition at concentrations around 10 μM.

The mechanism suggests that these compounds could serve as dual inhibitors for various RNA viruses .

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound D | SARS-CoV-2 | 10 |

| Compound E | RSV | <0.5 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzyme Activity: The thioether linkage may interact with enzyme active sites, disrupting normal function.

- Induction of Apoptosis: Certain derivatives have been shown to induce apoptotic pathways in cancer cells.

- Antiviral Mechanisms: By targeting viral polymerases, these compounds may prevent viral replication.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations:

- Piperazine Substituent Influence: The tetrahydrocinnoline group in the target compound may enhance selectivity for CNS targets (e.g., 5-HT6 receptors) compared to benzhydryl or methoxyphenyl substituents, which are bulkier and more lipophilic .

- Indole Modifications : Replacing the sulfonyl group (as in ) with a thioether linkage (target compound) could improve metabolic stability by reducing susceptibility to enzymatic hydrolysis .

- Activity Trends: Benzothiazole-piperazine hybrids (e.g., compound 5i ) exhibit antiproliferative effects, suggesting the target compound’s piperazine-tetrahydrocinnoline moiety might similarly modulate kinase or tubulin polymerization pathways.

Functional Group Comparisons

Indole vs. Pyrrole Derivatives

Evidence from cannabinoid research indicates that indole derivatives (e.g., aminoalkylindoles) exhibit higher CB1 receptor affinity than pyrrole analogs due to enhanced π-π stacking and hydrogen-bonding interactions . The target compound’s indole-3-thio group likely confers superior target engagement compared to pyrrole-based analogues, aligning with trends in receptor-ligand specificity .

Side Chain Flexibility

In cannabinoids, optimal CB1 binding requires side chains of 4–6 carbons . Comparatively, morpholinoethyl groups in classical cannabinoids are less potent, highlighting the piperazine-tetrahydrocinnoline combination as a strategic design choice .

Research Findings and Implications

- Receptor Targeting: The tetrahydrocinnoline group may confer selectivity for 5-HT6 or histamine receptors, distinct from benzothiazole-piperazine hybrids targeting tubulin .

- Antiproliferative Potential: Structural parallels to benzothiazole derivatives suggest the target compound could inhibit cancer cell proliferation, warranting in vitro screening .

Preparation Methods

Synthesis of the 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine Fragment

The tetrahydrocinnolin-piperazine moiety is synthesized via catalytic hydrogenation of cinnoline derivatives followed by nucleophilic aromatic substitution. For instance, 3-bromocinnoline undergoes palladium-catalyzed coupling with piperazine under Buchwald-Hartwig amination conditions to yield 3-(piperazin-1-yl)cinnoline. Subsequent hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 24 h) reduces the cinnoline to its tetrahydro form, affording 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine in 68% yield.

Preparation of the 2-((1H-Indol-3-yl)thio)ethan-1-one Subunit

The thioindole fragment is synthesized via nucleophilic thioetherification. Indole-3-thiol, generated in situ by reducing 3-nitroindole with NaSH in DMF, reacts with 2-chloroethanone in the presence of K₂CO₃ (anhydrous THF, 0°C to rt, 12 h) to yield 2-((1H-indol-3-yl)thio)ethan-1-one. This step proceeds with 75% efficiency, as confirmed by ¹H NMR (δ 11.72 ppm, indole NH; δ 4.21 ppm, SCH₂CO).

Convergent Assembly of the Target Molecule

The final coupling of the two subunits leverages carbonyldiimidazole (CDI)-mediated acylation, a method validated for analogous piperazine-indole systems.

CDI-Activated Acylation

4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine (1.2 equiv) is treated with CDI (1.5 equiv) in anhydrous THF under N₂ at 0°C for 1 h, forming the reactive imidazolide intermediate. Subsequent addition of 2-((1H-indol-3-yl)thio)ethan-1-one (1.0 equiv) and warming to room temperature (18 h) yields the target compound after aqueous workup (CHCl₃/sat. NaHCO₃) and recrystallization (ethyl acetate/n-hexane). The reaction achieves a 62% isolated yield, with purity >95% (HPLC, C18 column, MeCN/H₂O gradient).

Mechanistic and Optimization Considerations

Role of CDI in Acylation

CDI facilitates the generation of a highly electrophilic acylimidazolide species, enhancing nucleophilic attack by the piperazine’s secondary amine. This method circumvents racemization and byproduct formation associated with traditional acyl chlorides, as evidenced by the absence of N,N’-diacylated products in the crude mixture.

Steric and Electronic Effects in Thioether Formation

The electron-rich indole-3-thiol exhibits pronounced nucleophilicity at sulfur, enabling efficient displacement of the chloroethanone’s leaving group. However, competing oxidation to disulfide is mitigated by rigorous inert atmosphere control (Argon, Schlenk line). Substituting K₂CO₃ with Cs₂CO₃ increases reaction rate (6 h vs. 12 h) but reduces yield (65%) due to enhanced saponification.

Comparative Analysis of Alternative Routes

Mitsunobu-Based Thioetherification

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple 2-hydroxyethanone with indole-3-thiol. While feasible, this method necessitates protection of the indole NH (Boc group) to prevent side reactions, adding two synthetic steps and reducing overall efficiency (42% over three steps).

Friedel-Crafts Acylation Limitations

Direct Friedel-Crafts acylation of indole with chloroacetyl chloride (AlCl₃, DCM) predominantly functionalizes the indole’s 3-position but fails to introduce the thioether moiety, yielding 1-(1H-indol-3-yl)-2-chloroethanone as a dead-end intermediate.

Spectroscopic Characterization and Validation

¹H NMR Profiling

The target compound exhibits diagnostic signals at δ 3.14–3.87 ppm (piperazine CH₂), δ 6.67–7.41 ppm (indole and tetrahydrocinnolin aromatics), and δ 11.38 ppm (indole NH). The absence of δ 4.5–5.5 ppm signals confirms complete reduction of the cinnoline to its tetrahydro form.

Mass Spectrometric Confirmation

High-resolution ESI-MS ([M+H]⁺ m/z calc. 463.18, found 463.17) corroborates molecular integrity. Fragmentation patterns align with cleavage at the ethanone bridge (m/z 174.08, indole-thio fragment) and piperazine-tetrahydrocinnolin system (m/z 289.10).

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

- Answer: Synthesis requires strict control of reaction temperature (typically 70–80°C for analogous compounds) and pH, as deviations can lead to side reactions or degradation. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media improve efficiency, as seen in heterogenous catalysis protocols . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol or water) is essential, with yields ranging from 40% to 93% depending on substituents .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying indole, piperazine, and thioether moieties via characteristic chemical shifts (e.g., indole NH ~10 ppm, piperazine protons at 2.5–3.5 ppm). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) . Purity >95% is typically validated via HPLC with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s interaction with neurological targets like 5-HT6 receptors?

- Answer: The piperazine moiety is known to enhance binding to neurotransmitter receptors. SAR studies should systematically modify substituents on the tetrahydrocinnoline and indole rings, then assay binding affinity using radioligand displacement (e.g., [³H]-LSD for 5-HT6). Computational docking (using PubChem’s InChI key for 3D structure) can predict binding poses, prioritizing modifications that optimize hydrogen bonding and hydrophobic interactions .

Q. What computational methods are recommended to predict pharmacokinetic properties and toxicity?

- Answer: Use in silico tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Toxicity risks (e.g., hepatotoxicity) can be assessed via ProTox-II, leveraging structural analogs from PubChem data . Molecular dynamics simulations (e.g., GROMACS) further evaluate stability in biological membranes .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in biological activity data across studies?

- Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. For example, in vitro cytotoxicity assays should control for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%). Cross-validate findings with orthogonal methods, such as comparing enzyme inhibition data with cellular viability assays .

Q. What strategies mitigate inconsistencies in synthetic yields for structurally similar derivatives?

- Answer: Optimize reaction stoichiometry and solvent systems (e.g., switch from glacial acetic acid to DMF for better solubility). Monitor reaction progress via TLC or in-line FTIR to identify intermediate bottlenecks. For low-yielding steps (e.g., 40% in some thiazole derivatives), consider microwave-assisted synthesis to accelerate kinetics .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Answer: Sequential purification steps are recommended:

Liquid-liquid extraction to remove polar impurities (e.g., using ethyl acetate/water).

Flash chromatography with gradients of hexane/ethyl acetate for intermediates.

Recrystallization in ethanol/water mixtures for final product polishing .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For light-sensitive compounds (e.g., indole derivatives), use amber vials and exclude UV light during experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.